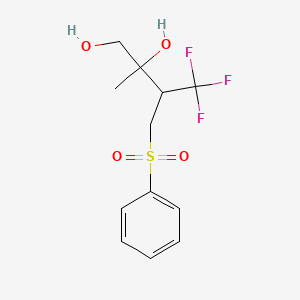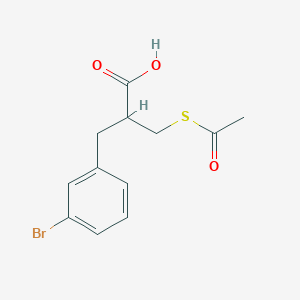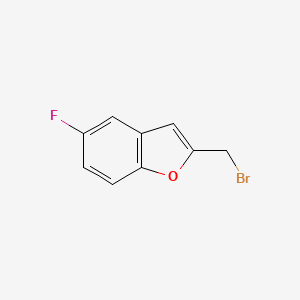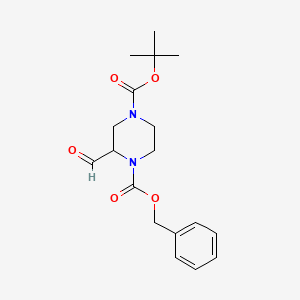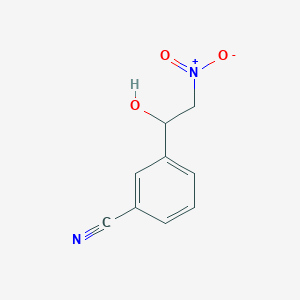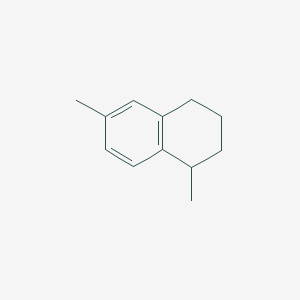
1,6-Dimethyltetraline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyltetraline is an organic compound belonging to the class of tetralins, which are derivatives of naphthalene. This compound is characterized by the presence of two methyl groups attached to the first and sixth positions of the tetralin ring. The molecular formula of this compound is C12H16, and it has a molecular weight of 160.26 g/mol
Métodos De Preparación
1,6-Dimethyltetraline can be synthesized through the cyclization of 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene. The process involves the use of a solid cyclization catalyst, such as an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite. The reaction is carried out at elevated temperatures and pressures to maintain the feedstock in the liquid phase, resulting in the formation of dimethyltetralins . Industrial production methods may involve similar catalytic processes to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
1,6-Dimethyltetraline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert this compound to its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetralin ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,6-Dimethyltetraline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,6-Dimethyltetraline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can act as a hydrogen donor in catalytic hydrogenation reactions, facilitating the conversion of other organic compounds. The pathways involved in these reactions are influenced by the presence of catalysts and reaction conditions .
Comparación Con Compuestos Similares
1,6-Dimethyltetraline can be compared with other dimethyltetralins, such as 1,5-Dimethyltetralin and 2,6-Dimethyltetralin. These compounds share similar structural features but differ in the positions of the methyl groups on the tetralin ring. The unique positioning of the methyl groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C12H16 |
|---|---|
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1,6-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h6-8,10H,3-5H2,1-2H3 |
Clave InChI |
KWSOSNULPSERHY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C1C=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


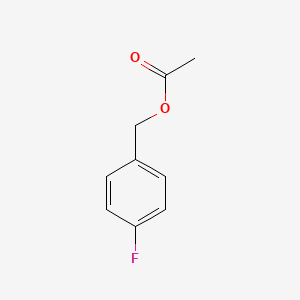
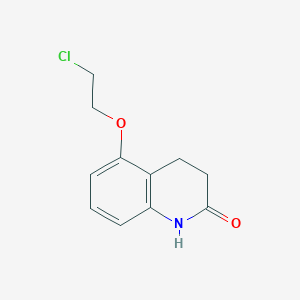
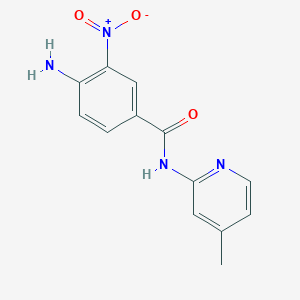
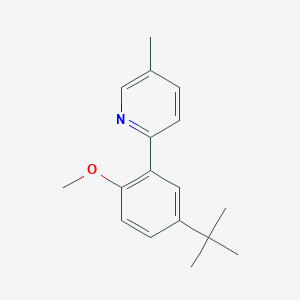
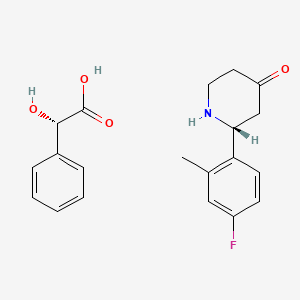
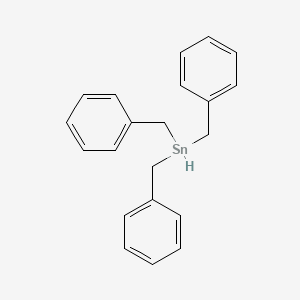
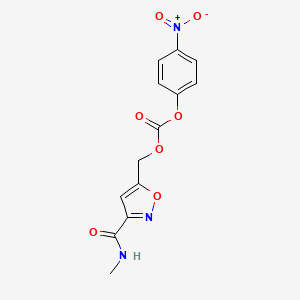
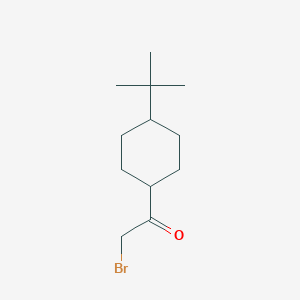
![Ethyl 3-[ethoxy(methyl)phosphoryl]-2-fluoropropanoate](/img/structure/B8406850.png)
